molecular formula C20H18N4O5S B2487116 N-(4-(furan-2-carboxamido)phenyl)-6-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide CAS No. 941982-71-4

N-(4-(furan-2-carboxamido)phenyl)-6-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide

Cat. No. B2487116
CAS RN: 941982-71-4
M. Wt: 426.45
InChI Key: FOJXCRVKEBYSJI-UHFFFAOYSA-N
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Description

Compounds within the benzo[e][1,2,4]thiadiazine class, including derivatives of 2H-1,2,4-benzothiadiazine 1,1-dioxides, have garnered attention due to their diverse chemical reactions and potential biological activities. These compounds exhibit a range of pharmacological properties and serve as catalysts or intermediates in the synthesis of various heterocyclic compounds.

Synthesis Analysis

The synthesis of related benzo[e][1,2,4]thiadiazine derivatives often involves multi-component reactions (MCRs), utilizing efficient and environmentally friendly conditions. For instance, the synthesis of pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives from 2H-benzo[e][1,2,4]thiadiazine sulfonamide dioxides has been demonstrated under aqueous media, highlighting the adaptability of these compounds in green chemistry protocols (Khazaei et al., 2015).

Molecular Structure Analysis

The crystal and molecular structure of benzo[e][1,2,4]thiadiazine derivatives have been characterized through X-ray crystallography, revealing intricate hydrogen bonding patterns and stabilization mechanisms. These studies provide a foundation for understanding the structural dynamics and interaction potential of these molecules (Etsè et al., 2019).

Chemical Reactions and Properties

Benzo[e][1,2,4]thiadiazine derivatives participate in various chemical reactions, including cycloadditions, ring expansions, and oxidative cyclizations. These reactions are pivotal for the synthesis of novel compounds with potential biological activities. For example, molecular iodine has been used to facilitate oxidative cyclization reactions, leading to the formation of benzimidazoles, benzothiazoles, and benzyl-phenyl benzo[e][1,2,4]thiadiazines (Naresh et al., 2014).

Scientific Research Applications

Synthesis and Chemical Reactivity

In(OTf)3-Catalyzed Synthesis : Furan-2-yl(phenyl)methanol derivatives, which share a structural motif with the compound , can undergo smooth aza-Piancatelli rearrangement with 2-aminothiophenol in the presence of In(OTf)3 to afford corresponding 3,4-dihydro-2H-benzo[b][1,4]thiazine derivatives. This method demonstrates the compound's potential utility in the synthesis of novel heterocyclic compounds, which could have implications in drug discovery and material sciences (B. Reddy et al., 2012).

Molecular Iodine Promoted Divergent Synthesis : The discovery of new classes of 2-benzyl-3-phenyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazines highlights the compound's role in facilitating innovative pathways to synthesize benzimidazole and benzothiazole derivatives. This research underscores the compound's versatility in organic synthesis, potentially leading to new pharmaceuticals or materials (Gunaganti Naresh et al., 2014).

Applications in Bio-imaging

Fluorescent Chemosensor Development : A phenoxazine-based chemosensor incorporating a furan-2-carboxamide group demonstrates the structural adaptability of compounds like the one for creating sensitive and selective sensors for metal ions. Such sensors have proven their worth in bio-imaging applications, showcasing the compound's potential in biomedical research (P. Ravichandiran et al., 2020).

properties

IUPAC Name

N-[4-(furan-2-carbonylamino)phenyl]-6-methyl-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5S/c1-12-4-9-17-15(11-12)23-18(24-30(17,27)28)20(26)22-14-7-5-13(6-8-14)21-19(25)16-3-2-10-29-16/h2-11,18,23-24H,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJXCRVKEBYSJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)S(=O)(=O)NC(N2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(furan-2-carboxamido)phenyl)-6-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide

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